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Compound of Interest

Compound Name: Nociceptin (1-7)

CAS No.: 178249-42-8

Cat. No.: B561547

Get Quote

Executive Summary: The "Message-Address"
Concept
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide (

) that acts as the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor.[1]
Unlike classical opioids, N/OFQ does not bind to

,

, or

receptors, primarily due to the presence of Phenylalanine (Phe1) rather than Tyrosine at the N-
terminus.

For drug development professionals, understanding the N-terminal fragments is not merely an

academic exercise in truncation; it is the study of the receptor's activation mechanism. The

N/OFQ structure follows a "Message-Address" concept:
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The Message (N-terminus 1-4):

. This tetrapeptide core is responsible for receptor triggering (efficacy).

The Address (Core 8-13): The basic residues (

) confer high affinity and selectivity.

This guide objectively compares the performance of truncated N-terminal fragments against the

native peptide and synthetic analogs, supported by validated experimental protocols.

Comparative Analysis: Fragment Performance
The following data synthesizes binding affinity (

) and functional potency (

) across standard CHO-hNOP cell lines.

Table 1: Potency Landscape of N-terminal Fragments vs.
Native Ligand
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Compound
Sequence
Type

(Binding
Affinity)

(GTP

S)

Functional
Status

N/OFQ(1-17)
Native

Endogenous
10.1 - 10.5 9.2 - 9.6

Full Agonist

(Reference)

N/OFQ(1-13)-NH Truncated Core 10.3 - 10.7 9.4 - 9.8
Full Agonist

(High Potency)

N/OFQ(1-11) Truncated ~9.0 ~8.0

Full Agonist

(Reduced

Potency)

N/OFQ(1-7) N-term Fragment < 6.0 Inactive
Inactive / Weak

Modulator*

[(pF)Phe

]N/OFQ(1-13)

Synthetic

Modified
10.9 10.5 Super-Agonist

[Nphe

]N/OFQ(1-13)

Synthetic

Modified
8.4 Antagonist

Competitive

Antagonist

> Note: While N/OFQ(1-7) is biochemically inactive in standard binding assays, some in vivo

intrathecal studies suggest it may modulate hyperalgesia, likely through non-canonical

mechanisms or metabolic stability issues, but it is not a viable direct NOP agonist tool [1, 4].

Key Technical Insights
The 1-13 Threshold: N/OFQ(1-13)-NH

is the minimal sequence required for full biological activity. It is often equipotent or slightly
more potent than the native 1-17 peptide because the C-terminal amide protects against
carboxypeptidase degradation, and the removal of residues 14-17 eliminates steric bulk
without losing "address" contacts [5].

The Phe1 Trigger: The N-terminal Phenylalanine is the "finger" on the trigger. Modifying this

to N-benzyl-glycine (Nphe) retains binding (affinity) but abolishes the conformational change
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required for G-protein activation, creating a pure antagonist [8].

The Phe4 Anchor:

is critical for hydrophobic pocket occupation. Para-fluorine substitution (

) enhances this interaction, creating a "super-agonist" with sub-nanomolar potency [17].

Mechanistic Visualization: The Signaling Pathway
The following diagram illustrates the NOP receptor signaling cascade activated by N-terminal

fragments.
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Caption: Figure 1. NOP receptor signaling cascade.[2] N/OFQ(1-13)-NH2 binds via the N-

terminus, triggering Gi/o coupling which inhibits cAMP and Ca2+ while activating K+ efflux.

Validated Experimental Protocols
To verify the activity of N-terminal fragments, the [

S]GTP

S Binding Assay is the gold standard. It measures the earliest functional event (G-protein
activation) and is less susceptible to amplification artifacts than downstream cAMP assays.

Protocol: [ S]GTP S Functional Binding Assay
Objective: Determine the efficacy (

) and potency (

) of Nociceptin fragments.

Materials
Membranes: CHO cells stably expressing human NOP receptor (CHO-hNOP).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

GDP: Guanosine 5′-diphosphate (Critical for reducing basal noise).

Radioligand: [

S]GTP

S (~1250 Ci/mmol).

Workflow Diagram

1. Membrane Prep
(CHO-hNOP)

2. Pre-Incubation
(Buffer + GDP 10-50μM)

30 min @ 25°C

3. Ligand Addition
(N/OFQ Fragments)

+ [35S]GTPγS (0.1nM)

4. Incubation
60 min @ 30°C

5. Filtration
(GF/B Filters)

6. Scintillation
Counting
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Caption: Figure 2. Step-by-step workflow for the [

S]GTP

S binding assay. GDP pre-incubation is the critical control step.

Step-by-Step Methodology
Preparation: Dilute CHO-hNOP membranes in Assay Buffer to a final concentration of 5–10

g protein/well.

GDP Loading (Crucial): Add GDP (final conc. 10–50

M) to the membrane mix. Why? GDP occupies the G-protein

-subunit, reducing basal [

S]GTP

S binding. Agonists facilitate the exchange of this GDP for the radiolabeled GTP analog [14,
20].

Ligand Addition: Add increasing concentrations (

to

M) of the N/OFQ fragment (e.g., N/OFQ(1-13)-NH

).

Radioligand: Add [

S]GTP

S (0.1 nM final).

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Plot counts per minute (CPM) vs. Log[Ligand]. Fit to a sigmoidal dose-response

curve to calculate

.

Comparative Guide: Choosing the Right Fragment
When designing an experiment, choose your fragment based on the specific "Question" you

are asking:
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Research Question Recommended Fragment Reasoning

"I need a stable, high-potency

agonist."
N/OFQ(1-13)-NH

The C-terminal amide confers

stability against

carboxypeptidases while

retaining full efficacy. It is

cleaner to synthesize and

handle than the full 1-17

peptide [11, 19].

"I need to block the receptor."

[Nphe

]N/OFQ(1-13)-NH

The subtle shift of the Phe1

side chain prevents receptor

activation while maintaining

binding, making it a standard

peptide antagonist [8, 13].

"I need to test maximal system

response."

[(pF)Phe

]N/OFQ(1-13)-NH

This "super-agonist" has

higher affinity than the

endogenous ligand, ensuring

you are seeing the absolute

ceiling of G-protein activation

in your system [17, 18].

"I am studying metabolic

degradation."
N/OFQ(1-17)

Use the native peptide only if

you are specifically studying

the natural degradation

pathways (e.g., cleavage at

) [9].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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